molecular formula C17H12N2O2S B11105143 Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-

Cat. No.: B11105143
M. Wt: 308.4 g/mol
InChI Key: FIQFKKVJSLAPPT-GDNBJRDFSA-N
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Description

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- typically involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolo[3,2-a]benzimidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Thiazolo[3

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzylidene moiety enhances its interaction with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C17H12N2O2S/c1-21-14-9-5-2-6-11(14)10-15-16(20)19-13-8-4-3-7-12(13)18-17(19)22-15/h2-10H,1H3/b15-10-

InChI Key

FIQFKKVJSLAPPT-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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